molecular formula C17H18N2O2S B5537716 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide

Cat. No.: B5537716
M. Wt: 314.4 g/mol
InChI Key: QTJOTAODJSYYPB-UHFFFAOYSA-N
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Description

This compound features a bicyclic 4,5,6,7-tetrahydro-1,3-benzothiazole core with key substituents:

  • 5,5-dimethyl groups: Enhance steric hindrance and conformational stability.
  • 7-oxo group: Introduces a ketone moiety, influencing electronic properties and hydrogen-bonding capacity.
  • 3-methylbenzamide substituent: A moderately lipophilic aromatic group attached via an amide linkage, critical for molecular recognition in biological systems.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-10-5-4-6-11(7-10)15(21)19-16-18-12-8-17(2,3)9-13(20)14(12)22-16/h4-7H,8-9H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJOTAODJSYYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide typically involves the reaction of 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including temperature control, solvent selection, and purification steps .

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing the benzothiazole moiety. Research indicates that derivatives like N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide exhibit significant antibacterial and antifungal activities.

Case Study:
A study on related benzothiazole derivatives demonstrated their effectiveness against E. coli and S. aureus, showcasing minimum inhibitory concentrations (MIC) that indicate strong antibacterial potential . The introduction of metal complexes with these derivatives further enhances their antimicrobial efficacy.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer applications. Benzothiazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms.

Research Findings:
Recent studies have shown that benzothiazole compounds exhibit cytotoxicity against cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Compound Cell Line Cytotoxicity (IC50)
2aMDA-MB-231165.02 µM
2bMCF-7120.45 µM

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Group

Compound Name Substituent Molecular Weight Key Properties Reference
Target compound 3-methylbenzamide 314.38 (calculated) Moderate lipophilicity; balanced steric profile.
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide 3,4,5-triethoxybenzamide 432.53 Increased hydrophobicity and electron-donating effects from ethoxy groups; potential for enhanced membrane permeability.
2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide 2-chlorobenzamide 334.82 Chlorine atom enhances lipophilicity and may improve target affinity via halogen bonding.
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide Furan-2-carboxamide 290.35 Heterocyclic furan introduces π-π stacking potential; reduced steric bulk compared to benzamide.

Key Insights :

  • Electron-withdrawing groups (e.g., Cl in ) increase polarity and binding specificity.
  • Heterocyclic substituents (e.g., furan in ) alter electronic distribution and bioavailability.

Modifications to the Benzothiazole Core

Compound Name Core Modification Molecular Weight Impact Reference
Target compound 5,5-dimethyl-7-oxo 314.38 Stabilizes the tetrahydrobenzothiazole ring; ketone group enables hydrogen bonding.
5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-acetamido-2-methoxybenzamide Additional Cl, acetamido, and methoxy groups 462.91 Enhanced hydrogen-bonding capacity (acetamido) and steric complexity; likely improved target selectivity.
2-(2,4-dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide Dichlorophenoxy-acetamide 427.33 Bulky dichlorophenoxy group may limit membrane permeability but improve receptor occupancy.

Key Insights :

  • Chlorine additions (e.g., ) enhance binding to hydrophobic pockets in target proteins.
Pharmacological Potential
  • Azo-benzothiazole derivatives (e.g., ) exhibit antimicrobial and anticancer activities, suggesting the target compound may share similar mechanisms.
  • Thiophene-2-carboxamide analogs (e.g., ) show promise in computational docking studies, indicating possible enzyme inhibition.

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H19N3O3S
  • Molecular Weight : 393.5 g/mol
  • CAS Number : 946386-56-7
  • Structure : The compound features a benzothiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the benzothiazole structure exhibit antimicrobial properties. A study demonstrated that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi. Specifically, this compound showed promising results against certain strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, a study found that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC3) .

The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival. The compound is believed to interfere with DNA synthesis and repair mechanisms in cancer cells. Additionally, it may exert its effects by modulating signaling pathways such as the MAPK/ERK pathway .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in MCF-7 and PC3 cells
MechanismInhibits DNA synthesis

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study tested various concentrations of this compound against multiple bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for different strains .
  • Cancer Cell Line Study :
    In a controlled experiment involving MCF-7 breast cancer cells, the compound was administered at varying concentrations (0.1 to 10 µM). The results showed a significant decrease in cell viability after 48 hours of treatment, with IC50 values calculated at approximately 2 µM .

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